molecular formula C6H13NO B1630746 2-Methylpiperidin-4-ol CAS No. 344329-35-7

2-Methylpiperidin-4-ol

Cat. No. B1630746
CAS RN: 344329-35-7
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-ol, also known as 2-methylpyrrolidine-4-ol, is an organic compound belonging to the piperidine class. It is a colorless liquid with a characteristic odor and is soluble in water and alcohol. 2-Methylpiperidin-4-ol is used as a solvent in various industrial applications, and is also a key intermediate in the synthesis of many pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-Methylpiperidin-4-ol: serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize novel drug candidates due to its structural versatility. By modifying its substituents, scientists can fine-tune properties such as solubility, bioavailability, and receptor binding affinity. The compound’s hydroxyl group allows for functionalization, making it an attractive scaffold for designing potential pharmaceutical agents .

Anti-HIV Agents

In a study, novel derivatives of 2-Methylpiperidin-4-ol were synthesized and evaluated for their potential as anti-HIV agents. These compounds exhibited promising activity, highlighting the importance of this scaffold in antiviral drug development .

Photophysical Applications

A specific 4-Methylpiperidin-4-ol -substituted pyrazole derivative demonstrated favorable photophysical properties. Researchers explored its fluorescence behavior, which could have applications in sensors, imaging, or optoelectronic devices .

Catalysis and Organic Synthesis

The piperidine ring in 2-Methylpiperidin-4-ol participates in various chemical transformations. Researchers have employed it as a ligand in transition metal-catalyzed reactions, including cross-coupling and asymmetric synthesis. Its unique reactivity contributes to the development of efficient synthetic methodologies .

Natural Product Synthesis

Natural products containing piperidine moieties often play crucial roles in biological processes. Researchers use 2-Methylpiperidin-4-ol as a precursor to synthesize alkaloids and other natural products. By harnessing its reactivity, they access complex structures found in nature .

Biological Evaluation and Pharmacology

Studies explore the biological activity of compounds containing the piperidine ring. Researchers investigate the interaction of 2-Methylpiperidin-4-ol derivatives with biological targets, such as receptors or enzymes. These evaluations guide drug discovery efforts and provide insights into potential therapeutic applications .

properties

IUPAC Name

2-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337276
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344329-35-7
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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